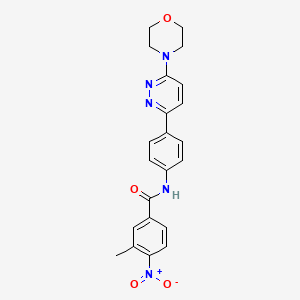
3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide, also known as MN-64, is a novel small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation, apoptosis, and DNA repair.
Wirkmechanismus
3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide binds to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 is a serine/threonine kinase that phosphorylates many proteins involved in cell growth and survival. Inhibition of CK2 by 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide leads to the dysregulation of these proteins, resulting in apoptosis and reduced cell proliferation.
Biochemical and Physiological Effects:
3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide has been shown to induce apoptosis in cancer cells and reduce cell proliferation. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply tumors with nutrients. 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide has been shown to have low toxicity in normal cells and has a good safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has good solubility in aqueous and organic solvents, which makes it easy to use in cell-based assays. 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide has also been shown to have good stability in vitro and in vivo. However, 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide has some limitations for lab experiments. It has poor bioavailability, which makes it difficult to use in animal models. 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide also has a short half-life in vivo, which limits its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide research. One direction is to optimize the synthesis method to produce higher yields and better purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide in animal models to determine its efficacy and toxicity. 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide could also be used in combination therapy with other drugs to enhance its effectiveness. Furthermore, 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide could be studied for its potential use in other diseases such as inflammation and neurodegeneration. Finally, the development of 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide analogs with improved properties could lead to the discovery of more potent and selective CK2 inhibitors.
Synthesemethoden
3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide was first synthesized by a team of researchers at the University of California, San Diego. The synthesis method involves the reaction of 4-nitrobenzoyl chloride with 4-(6-morpholinopyridazin-3-yl)aniline in the presence of triethylamine to form the intermediate product. The intermediate product is then reacted with 3-methylbenzoyl chloride in the presence of triethylamine to form the final product, 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide. The synthesis method has been optimized to produce high yields of 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide with good purity.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide has been extensively studied for its potential use in cancer treatment. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and reduce cell proliferation. 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide has been shown to be a potent inhibitor of CK2 and has demonstrated antitumor activity in various cancer cell lines and animal models. 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide has also been studied for its potential use in other diseases such as inflammation, neurodegeneration, and viral infections.
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-15-14-17(4-8-20(15)27(29)30)22(28)23-18-5-2-16(3-6-18)19-7-9-21(25-24-19)26-10-12-31-13-11-26/h2-9,14H,10-13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONWWDRWKLPVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





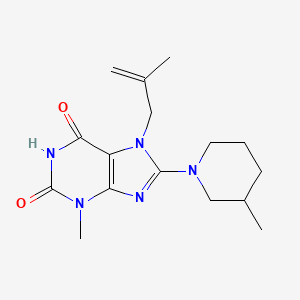
![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)
![(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2580450.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B2580452.png)
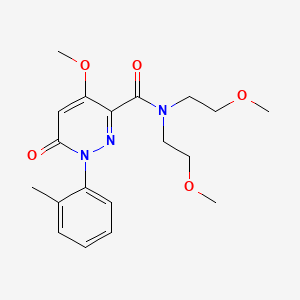
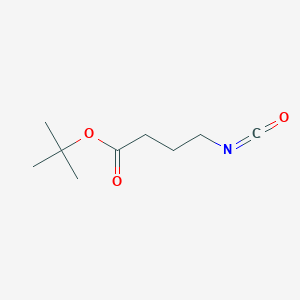


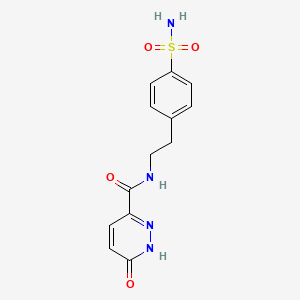
![2-(1,2-benzoxazol-3-yl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2580459.png)